

Spectroscopic Profile of 2-(4-Fluorophenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetamide

Cat. No.: B1296790

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Fluorophenyl)acetamide**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(4-Fluorophenyl)acetamide**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.29	t, $J=8.8$ Hz	2H	Ar-H (ortho to F)	DMSO-d ₆
7.11	t, $J=8.8$ Hz	2H	Ar-H (meta to F)	DMSO-d ₆
7.42 (broad s)	s	1H	-NH ₂	DMSO-d ₆
6.91 (broad s)	s	1H	-NH ₂	DMSO-d ₆
3.42	s	2H	-CH ₂ -	DMSO-d ₆

Note: Data obtained in CDCl_3 for similar compounds suggests the amide protons would appear as a broad singlet around 5.5-6.0 ppm.

Table 2: ^{13}C NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppm	Assignment
172.5	C=O
161.5 (d, $J \approx 243$ Hz)	C-F
131.0 (d, $J \approx 8$ Hz)	Ar-C (ortho to F)
130.5 (d, $J \approx 3$ Hz)	Ar-C (ipso)
115.0 (d, $J \approx 21$ Hz)	Ar-C (meta to F)
42.5	-CH ₂ -

Disclaimer: The ^{13}C NMR data is estimated based on known substituent effects and data from structurally similar compounds, as explicit experimental data for **2-(4-Fluorophenyl)acetamide** was not available in the cited literature.

Table 3: IR Spectroscopic Data (KBr Wafer)

Wavenumber (cm^{-1})	Intensity	Assignment
3380	Strong, Broad	N-H Stretch (Amide)
3190	Strong, Broad	N-H Stretch (Amide)
1645	Strong	C=O Stretch (Amide I)
1510	Strong	C=C Stretch (Aromatic)
1220	Strong	C-N Stretch
1150	Strong	C-F Stretch
830	Strong	p-Substituted Benzene Bend

Table 4: Mass Spectrometry Data (GC-MS, Electron Ionization)

m/z	Relative Intensity (%)	Assignment
153	40	[M] ⁺ (Molecular Ion)
109	100	[M - C(=O)NH ₂] ⁺
83	20	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were acquired on a 400 MHz spectrometer. The sample of **2-(4-Fluorophenyl)acetamide** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

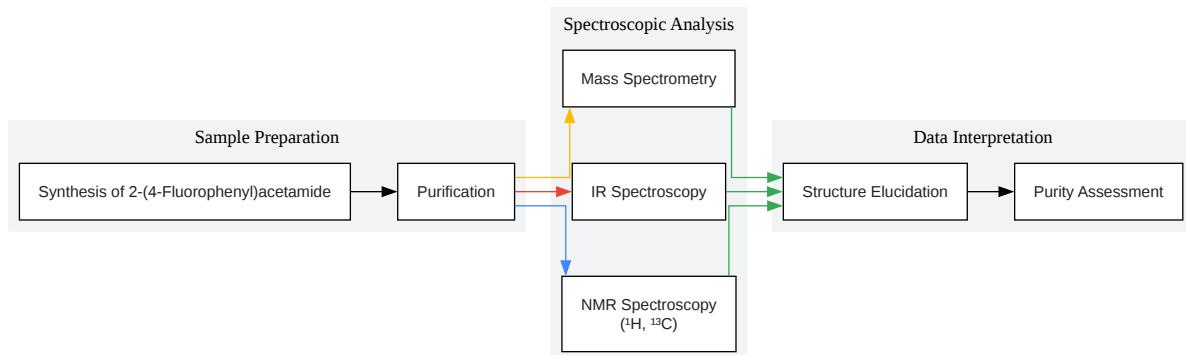
The IR spectrum was obtained using the KBr wafer technique. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source. The sample was introduced into the mass spectrometer via the gas chromatograph, and the resulting fragmentation pattern was analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-(4-Fluorophenyl)acetamide**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-(4-Fluorophenyl)acetamide**.

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